2-Methyl-3-(4-methylcyclohexyl)propanoic acid

Description

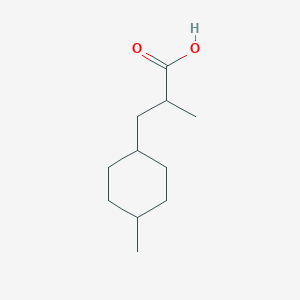

2-Methyl-3-(4-methylcyclohexyl)propanoic acid is a branched-chain carboxylic acid featuring a cyclohexyl substituent with a methyl group at the para position. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.3 g/mol.

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-methyl-3-(4-methylcyclohexyl)propanoic acid |

InChI |

InChI=1S/C11H20O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

WKWYNTYMJVRJMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)CC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Methyl Cinnamate to Methyl Cyclohexylpropionate

One established route to related cyclohexyl propionate esters involves the catalytic hydrogenation of methyl cinnamate, which can be subsequently hydrolyzed to the corresponding acid.

- Catalysts: Ruthenium and/or palladium supported on activated carbon (preferred), silicon dioxide, calcium carbonate, or aluminum oxide are used. Catalyst loading is typically 1–20% by weight, with 5–10% preferred.

- Reaction Conditions: Temperature ranges from 30 to 250 °C (preferably 60–200 °C), hydrogen pressure from 1 to 100 bar (preferably 10–20 bar), and reaction time from 2 to 100 hours (preferably 5–40 hours).

- Procedure: Methyl cinnamate is hydrogenated in a pressure vessel with stirring. After reaction completion, the catalyst is removed by filtration or centrifugation.

- Outcome: Methyl cyclohexylpropionate is obtained with >99.5% purity and about 99% yield.

- Subsequent Step: Hydrolysis of the ester using methanolic potassium hydroxide converts it to 2-methyl-3-(4-methylcyclohexyl)propanoic acid.

| Parameter | Range / Value | Preferred Range / Value |

|---|---|---|

| Catalyst loading | 1–20 wt% | 5–10 wt% |

| Temperature | 30–250 °C | 60–200 °C |

| Hydrogen pressure | 1–100 bar | 10–20 bar |

| Reaction time | 2–100 hours | 5–40 hours |

| Purity of product | >99.5% | — |

| Yield | ~99% | — |

Multi-step Synthesis via Cycloalkanone Derivatives

An alternative industrially feasible method involves:

Step 1: Preparation of Cycloalkenenamine

Cycloalkanone is reacted with a strong acid resin and organic amine in an azeotropic solvent under vacuum and reflux conditions (80–100 °C) until water removal ceases. The product is dried and purified by filtration and distillation.Step 2: Preparation of Methyl Cycloalkanone Propionate

The cycloalkenenamine intermediate is reacted with methyl acrylate in a boiling flask with solvent at 70–100 °C under stirring.Step 3: Hydrogenation and Hydrolysis

The methyl cycloalkanone propionate is subjected to high-pressure hydrogenation with palladium on carbon catalyst, reducing the carbonyl group to a methylene and simultaneously hydrolyzing to yield the cycloalkylpropionic acid.

This method is noted for its simplicity, low cost, and suitability for industrial-scale production, although selectivity and catalyst cost remain considerations.

Synthesis via Ester Hydrogenation and Hydrolysis (Research Example)

A detailed laboratory synthesis reported involves:

- Hydrogenation of ethyl α-[4-methylcyclohexanol-(1)-yl]-propionate with palladium on charcoal to ethyl α-(4-methylcyclohexyl)-propionate.

- Subsequent hydrolysis with methanolic potassium hydroxide to yield this compound.

- The product was characterized by melting point and elemental analysis confirming purity and structure.

Research Outcomes and Data Summary

| Method | Key Reagents | Catalyst | Conditions | Yield / Purity | Remarks |

|---|---|---|---|---|---|

| Hydrogenation of methyl cinnamate | Methyl cinnamate, H2 | Ru/Pd on activated carbon | 60–200 °C, 10–20 bar, 5–40 h | ~99% yield, >99.5% purity | High purity, scalable industrial method |

| Cycloalkanone + methyl acrylate | Cycloalkanone, methyl acrylate | Pd/C | 70–100 °C, high pressure H2 | Moderate to high yield | Simple, low cost, industrially feasible |

| Ester hydrogenation + hydrolysis | Ethyl α-[4-methylcyclohexanol]-propionate | Pd/C | Room temp to reflux, KOH hydrolysis | High purity, confirmed by analysis | Well-documented lab-scale synthesis |

Scientific Research Applications

Chemistry: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound can be used to study metabolic pathways involving carboxylic acids and their derivatives.

Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

The evidence highlights several positional and functional group isomers:

- 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid (CAS 861451-23-2): Differs by replacing the 4-methyl group with a hydroxyl, enhancing polarity and hydrogen-bonding capacity. Molecular weight: 186.25 g/mol .

- 2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid: The hydroxyl group at the meta position may alter conformational flexibility and biological activity compared to the para-substituted variant .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituent Position/Group | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-Methyl-3-(4-methylcyclohexyl)propanoic acid | C₁₂H₂₂O₂ | 4-methylcyclohexyl | 198.3 | Hydrophobic, sterically bulky |

| 2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid | C₁₀H₁₈O₃ | 4-hydroxycyclohexyl | 186.25 | Increased polarity, H-bond donor |

| 2-(3-Hydroxycyclohexyl)-2-methylpropanoic acid | C₁₀H₁₈O₃ | 3-hydroxycyclohexyl | 186.25 | Altered ring conformation |

| 3-Hydroxy-4-methoxycinnamic acid | C₁₀H₁₀O₄ | Aromatic, methoxy/hydroxyl | 194.19 | Conjugated double bond, UV activity |

Biological Activity

2-Methyl-3-(4-methylcyclohexyl)propanoic acid is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a branched alkyl chain and a cyclohexyl group, which may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- TRPV1 Antagonism : Similar compounds have shown activity as antagonists of the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. The presence of hydrophobic groups in the structure enhances binding affinity to TRPV1 receptors, potentially leading to analgesic effects .

- Inflammatory Response Modulation : Some studies suggest that derivatives of this compound may modulate inflammatory pathways, impacting cytokine release and immune cell activation. This could have implications for conditions such as arthritis or chronic pain syndromes .

Table 1: Summary of Biological Activities

Case Studies

-

Analgesic Efficacy in Animal Models :

A study evaluated the analgesic properties of this compound in rat models of neuropathic pain. The compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential for treating chronic pain conditions . -

Inhibition of Inflammatory Cytokines :

In vitro experiments using human cell lines showed that this compound could significantly reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential application in inflammatory diseases .

Safety Profile

Safety assessments conducted on similar compounds indicated that this compound is non-cytotoxic and does not exhibit mutagenic activity. Long-term studies in animal models have not shown any adverse effects at therapeutic doses, establishing a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-(4-methylcyclohexyl)propanoic acid?

- Methodology : The compound can be synthesized via esterification of the corresponding carboxylic acid with alcohols (e.g., ethanol) under reflux conditions using sulfuric acid as a catalyst. Subsequent hydrolysis under basic conditions yields the free acid .

- Key Considerations : Optimize reaction temperature (typically 80–100°C) and catalyst concentration to maximize yield. Monitor reaction progress via TLC or HPLC.

Q. How can researchers ensure structural fidelity during synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm stereochemistry and substituent positions (e.g., cyclohexyl group orientation) using - and -NMR .

- X-ray Crystallography : Resolve ambiguous structural features, particularly for chiral centers .

Q. What safety protocols are critical for handling this compound?

- Exposure Control : Use local exhaust ventilation and nitrile gloves to minimize dermal absorption. Airborne concentration monitoring is recommended due to potential carcinogenicity .

- Emergency Measures : Immediate decontamination with emergency showers/eye wash stations is required for spills or direct contact .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodology :

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/ethanol mobile phases .

- Kinetic Resolution : Employ enantioselective enzymatic hydrolysis with lipases (e.g., Candida antarctica Lipase B) .

- Data Interpretation : Calculate enantiomeric excess (ee) via polarimetry or chiral HPLC.

Q. What mechanistic insights exist for its biological activity?

- Enzyme Inhibition Studies :

- Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., cyclooxygenase isoforms) .

- Table : Representative IC values for related compounds:

| Compound | Target Enzyme | IC (µM) | Source |

|---|---|---|---|

| Analogous arylpropanoic acid | COX-1 | 28.08 | |

| Ascorbic Acid (Control) | N/A | 20.00 |

Q. How do environmental conditions affect its stability and degradation?

- Degradation Pathways :

- Hydrolysis : pH-dependent cleavage of the ester group in aqueous media (half-life: 24–72 hrs at pH 7–9) .

- Photolysis : UV irradiation induces ring-opening of the cyclohexyl group, forming hydroxylated byproducts .

- Analytical Tools : LC-MS/MS to identify degradation products and quantify half-lives under simulated environmental conditions .

Contradictions and Data Gaps

- Stereochemical Activity : suggests high enantioselectivity in enzyme interactions, while reports non-selective antioxidant activity. This discrepancy may arise from differences in assay conditions (e.g., solvent polarity, enzyme isoform specificity).

- Environmental Fate : Limited data on soil adsorption coefficients (K) and bioaccumulation potential require further ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.